molecular formula C7H9Cl2N3 B2935814 5-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride CAS No. 2126161-24-6

5-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride

Cat. No.: B2935814
CAS No.: 2126161-24-6
M. Wt: 206.07
InChI Key: JVQBCISOMUSWSM-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride is a chemical compound with the molecular formula C7H9Cl2N3. It is also known as 5-(aminomethyl)nicotinonitrile dihydrochloride. This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)pyridine-3-carbonitrile dihydrochloride typically involves the reaction of 5-(aminomethyl)pyridine-3-carbonitrile with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction can be represented as follows:

5-(aminomethyl)pyridine-3-carbonitrile+2HCl5-(aminomethyl)pyridine-3-carbonitrile dihydrochloride\text{5-(aminomethyl)pyridine-3-carbonitrile} + 2 \text{HCl} \rightarrow \text{this compound} 5-(aminomethyl)pyridine-3-carbonitrile+2HCl→5-(aminomethyl)pyridine-3-carbonitrile dihydrochloride

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br

Properties

IUPAC Name

5-(aminomethyl)pyridine-3-carbonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.2ClH/c8-2-6-1-7(3-9)5-10-4-6;;/h1,4-5H,2,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQBCISOMUSWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C#N)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126161-24-6
Record name 5-(aminomethyl)pyridine-3-carbonitrile dihydrochloride
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